molecular formula C23H26N4O3 B2948333 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 896372-84-2

3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2948333
CAS No.: 896372-84-2
M. Wt: 406.486
InChI Key: UHPRLGTUMPIJJT-UHFFFAOYSA-N
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Description

3-(3-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule built on a pharmaceutically significant quinazoline-2,4-dione scaffold. The core quinazoline-2,4(1H,3H)-dione structure is a privileged heterocycle in medicinal chemistry, known for its diverse biological activities and presence in numerous clinical candidates and approved drugs . This specific analogue features a strategic molecular hybridization, linking the quinazolinedione heterocycle to a 2,5-dimethylphenyl-substituted piperazine group via a 3-oxopropyl chain. This design is characteristic of compounds developed to target specific enzyme and receptor systems. The quinazoline-2,4-dione pharmacophore is associated with a wide spectrum of biological activities, making derivatives valuable for interdisciplinary research. Documented activities of analogous compounds include serving as potent serotonin 5-HT2 and α1-adrenoceptor antagonists, which have been explored for antihypertensive applications . Furthermore, recent research highlights quinazoline-2,4-dione derivatives as promising scaffolds for developing novel antimicrobial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to combat resistant strains . Additional research areas for this chemotype include investigation as inhibitors for cancer-related enzymes such as PARP, tankyrases, and VEGFR-2, and as modulators of autoimmune processes . The presence of the piperazine ring, a common feature in bioactive molecules, often contributes favorably to pharmacokinetic properties and target binding affinity. This product is provided for research purposes to support investigations in these areas. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound to explore its specific mechanism of action, binding affinity, and potential applications in chemical biology and drug discovery.

Properties

IUPAC Name

3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-7-8-17(2)20(15-16)25-11-13-26(14-12-25)21(28)9-10-27-22(29)18-5-3-4-6-19(18)24-23(27)30/h3-8,15H,9-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRLGTUMPIJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazoline core with a piperazine moiety and a 2,5-dimethylphenyl group. The molecular formula is C21H26N4O3C_{21}H_{26}N_4O_3 with a molecular weight of approximately 382.46 g/mol. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects by:

  • Inhibition of Protein Kinases: The compound has been shown to bind to various protein kinases, inhibiting their activity and thereby modulating cellular signaling pathways involved in growth and proliferation.
  • Antimicrobial Activity: Studies have demonstrated that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication. This suggests potential applications in developing new antimicrobial agents .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies: The compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm depending on the concentration used .
  • Comparison with Standard Drugs: In comparative studies, certain derivatives showed efficacy comparable to standard antibiotics like ampicillin and vancomycin, indicating their potential as alternative therapeutic agents .

Anti-inflammatory Effects

Emerging research highlights the anti-inflammatory properties of quinazoline derivatives:

  • Cytokine Inhibition: Some derivatives have been shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages, suggesting their potential use in treating inflammatory conditions without significant immunotoxicity .
  • Animal Model Studies: In models of acute lung injury induced by lipopolysaccharides (LPS), quinazoline derivatives demonstrated the ability to reduce neutrophil infiltration and tissue damage, indicating their therapeutic potential in managing acute inflammatory responses .

Study on Antimicrobial Activity

A study conducted on a series of quinazoline derivatives revealed that compounds modified at specific positions exhibited enhanced antimicrobial activity. For example:

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

This table illustrates the varying degrees of effectiveness among different derivatives against specific bacterial strains .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of a related quinazoline derivative (compound 4a), which demonstrated:

  • Reduction in IL-6 Secretion: Significant reduction in IL-6 levels in treated macrophages.
  • Improvement in Lung Injury Models: The compound alleviated symptoms associated with acute lung injury, including edema and neutrophil migration into alveolar spaces .

Comparison with Similar Compounds

Core Structure Variations

The quinazoline-2,4-dione core distinguishes this compound from other quinazoline derivatives, such as quinazolin-4(3H)-one (), which lacks the 2,4-dione configuration. For example, 6,8-dibromo-2-methylquinazolin-4(3H)-one () exhibits antitumor activity attributed to bromine substituents, but its lack of a dione core may limit interaction versatility .

Piperazine Substituent Effects

The piperazine group in the target compound is substituted with a 2,5-dimethylphenyl group. This contrasts with analogs like 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione (Compound 7, ), which features a 4-chlorobenzyl substituent. Key differences include:

  • Electron effects : The dimethylphenyl group (electron-donating) may reduce piperazine basicity compared to the electron-withdrawing chloro group in Compound 7, altering receptor affinity.

Compound 7 demonstrated potent cytotoxicity (IC50: 2.5–6.8 µM against HUH-7, MCF-7, and HCT-116 cells) , suggesting that the target compound’s dimethylphenyl substitution might trade potency for improved selectivity or pharmacokinetics.

Side Chain Modifications

The target compound’s 3-oxopropyl linker contrasts with the 2-oxoethyl chain in ’s derivatives. The longer propyl chain could enhance flexibility, enabling interactions with deeper binding sites. However, excessive flexibility might reduce binding efficiency compared to shorter, rigid chains.

Heterocyclic Systems with Piperazine Moieties

Piperazine-substituted heterocycles in , such as 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil, share structural motifs but differ in core (uracil vs. quinazoline-dione). The uracil core’s reduced aromaticity may limit intercalation with DNA compared to quinazoline-dione’s planar structure .

Data Table: Structural and Activity Comparison

Compound Name / ID Core Structure Piperazine Substituent Key Bioactivity (IC50 or Notes) Reference
Target Compound Quinazoline-2,4-dione 2,5-Dimethylphenyl Not reported (inferred antitumor) -
Compound 7 () Quinazoline-2,4-dione 4-Chlorobenzyl IC50: 2.5–6.8 µM (HUH-7, MCF-7, HCT-116)
6,8-Dibromo-2-methylquinazolin-4(3H)-one Quinazolin-4(3H)-one N/A (dibromo substituents) Antitumor (mechanism unspecified)
Biopharmacule Uracil Derivative () Uracil 2-Methoxyphenyl Not reported (structural analog)

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